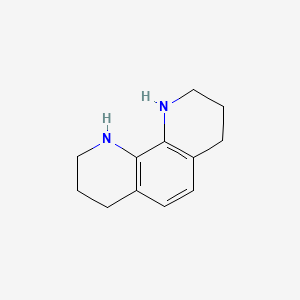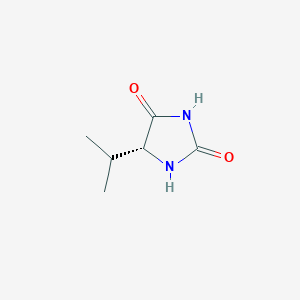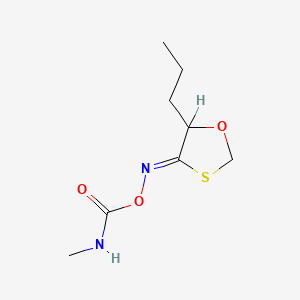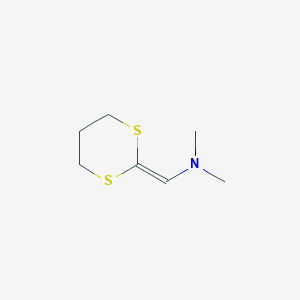germane CAS No. 52750-78-4](/img/structure/B14645752.png)
[1,2-Bis(butylsulfanyl)ethyl](triethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(butylsulfanyl)ethylgermane: is an organogermanium compound characterized by the presence of germanium, sulfur, and carbon atoms. This compound is notable for its unique structure, which includes two butylsulfanyl groups attached to an ethyl chain, which is further bonded to a triethylgermane moiety. The presence of germanium in the compound makes it of particular interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(butylsulfanyl)ethylgermane typically involves the reaction of germanium tetrachloride with butyl mercaptan and ethylene glycol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 1,2-Bis(butylsulfanyl)ethylgermane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and the control of reaction parameters is common to optimize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(butylsulfanyl)ethylgermane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The germanium center can be reduced under specific conditions to form lower oxidation state germanium compounds.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state germanium compounds.
Substitution: Compounds with different functional groups replacing the butylsulfanyl groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,2-Bis(butylsulfanyl)ethylgermane is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. Studies have investigated its effects on cellular processes and its potential as a therapeutic agent.
Medicine: In medicine, 1,2-Bis(butylsulfanyl)ethylgermane is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In the industrial sector, the compound is used in the production of specialized materials, including semiconductors and optoelectronic devices. Its unique properties make it suitable for applications requiring high stability and specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 1,2-Bis(butylsulfanyl)ethylgermane involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions, affecting various biochemical pathways. The germanium center can also participate in redox reactions, influencing cellular redox states and signaling pathways. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
Comparaison Avec Des Composés Similaires
- 1,2-Bis(methylsulfanyl)ethylgermane
- 1,2-Bis(ethylsulfanyl)ethylgermane
- 1,2-Bis(propylsulfanyl)ethylgermane
Comparison: Compared to its analogs, 1,2-Bis(butylsulfanyl)ethylgermane exhibits unique properties due to the longer butyl chains. These longer chains can influence the compound’s solubility, reactivity, and interaction with other molecules. The presence of germanium also imparts distinct electronic properties, making it more suitable for specific applications in materials science and electronics.
Propriétés
Numéro CAS |
52750-78-4 |
|---|---|
Formule moléculaire |
C16H36GeS2 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
1,2-bis(butylsulfanyl)ethyl-triethylgermane |
InChI |
InChI=1S/C16H36GeS2/c1-6-11-13-18-15-16(19-14-12-7-2)17(8-3,9-4)10-5/h16H,6-15H2,1-5H3 |
Clé InChI |
NGDSWHMKOSAUAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC(SCCCC)[Ge](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)

![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)

![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)



